molecular formula C16H14N6O2 B11310484 N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11310484
M. Wt: 322.32 g/mol
InChI Key: GOZCAPZCUNZFRK-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that features both an acetylamino group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline derivatives to introduce the acetylamino group.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through cyclization reactions involving azides and nitriles under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • N-(3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl)benzamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both an acetylamino group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-13-3-2-4-14(9-13)19-16(24)12-5-7-15(8-6-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)

InChI Key

GOZCAPZCUNZFRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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